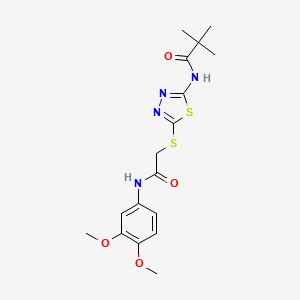![molecular formula C15H17NO4 B2608106 3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one CAS No. 1267891-96-2](/img/structure/B2608106.png)
3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochromic Materials Development
One area of research involves the synthesis and application of electrochromic materials. For example, Zhang et al. (2014) studied the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films, a field relevant to the development of smart windows and display technologies. Their work involved the synthesis of polymers through electropolymerization, demonstrating significant improvements in electrochromic properties like high contrast ratios and fast response times (Zhang et al., 2014).
Biotransformation Studies
Research by Hopper and Cottrell (2003) on 4-Ethylphenol methylenehydroxylase from Pseudomonas putida highlights the compound's role in biotransformation studies. This enzyme's activity on a range of 4-alkylphenols, including its hydroxylation capability, offers insights into microbial degradation pathways that could be beneficial for environmental remediation or in biotechnological applications (Hopper & Cottrell, 2003).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is another significant area of research. Ishmiyarov et al. (2015) discussed the one-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines, showcasing the methodological advancements in the efficient synthesis of complex organic molecules. This research is foundational for pharmaceutical development and the synthesis of novel organic compounds with potential therapeutic applications (Ishmiyarov et al., 2015).
Investigations into Molecular Interactions
Studies on molecular interactions, such as those involving hydrogen bonds, are crucial for understanding the behavior of chemical compounds at the molecular level. Zheng et al. (2006) explored the formation and dissociation of intra-intermolecular hydrogen-bonded solute-solvent complexes, providing valuable information on the dynamics of chemical exchanges and the effects of molecular structure on reactivity and stability (Zheng et al., 2006).
Properties
IUPAC Name |
3-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-15(18)14(17)7-8-16(11)9-10-20-13-5-3-12(19-2)4-6-13/h3-8,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQYAMNEAYRIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCOC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)



![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)


![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)
![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)
